molecular formula C42H90N4 B15177207 N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine

N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine

Cat. No.: B15177207
M. Wt: 651.2 g/mol
InChI Key: OFFBTFONFHSIGA-UHFFFAOYSA-N
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Description

N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine is a polyamine compound characterized by a central hexatriacontane (C₃₆) hydrocarbon chain flanked by two 3-aminopropyl groups at each terminal amine group. This structure confers unique physicochemical properties, such as high molecular weight (estimated >600 g/mol) and extended hydrophobic backbone, which influence its solubility, reactivity, and applications in surfactants, polymer crosslinking, or antimicrobial formulations.

Properties

Molecular Formula

C42H90N4

Molecular Weight

651.2 g/mol

IUPAC Name

N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine

InChI

InChI=1S/C42H90N4/c43-37-35-41-45-39-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-46-42-36-38-44/h45-46H,1-44H2

InChI Key

OFFBTFONFHSIGA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCCCCCCCCNCCCN)CCCCCCCCCCCCCCCCCNCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine typically involves the reaction of hexatriacontane-1,36-diol with 3-aminopropylamine under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the amine groups .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and surfactants.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial agents.

    Industry: Utilized in the production of lubricants, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This compound can also insert into lipid bilayers, altering membrane properties and influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Backbone Variations

The compound belongs to the bis(3-aminopropyl)alkylenediamine family, differing primarily in the length and composition of the central hydrocarbon chain. Key analogs include:

Compound Name Backbone Chain Molecular Weight (g/mol) CAS Reg. No. Key Features
N,N'-bis(3-aminopropyl)ethylenediamine C₂ (ethylene) ~202.34 105-83-9 Short chain, high polarity
N,N'-bis(3-aminopropyl)-1,3-propanediamine C₃ (propane) ~202.34 4605-14-5 Intermediate chain, balanced solubility
N,N-bis(3-aminopropyl)dodecyl amine C₁₂ (dodecyl) ~371.60 Not provided Long hydrophobic tail, surfactant use
Target compound C₃₆ (hexatriacontane) >600 Not available Extreme hydrophobicity, low solubility in polar solvents

Key Observations :

  • Chain Length and Polarity: Shorter-chain analogs (e.g., ethylenediamine derivative) exhibit higher solubility in polar solvents like water or ethanol due to reduced hydrophobicity. In contrast, the C₃₆ backbone of the target compound likely renders it insoluble in water but compatible with nonpolar solvents .
  • Molecular Weight : The C₃₆ chain increases molecular weight significantly, impacting diffusion rates and thermal stability.

Physicochemical Properties

Boiling Point and Thermal Stability
  • N,N'-bis(3-aminopropyl)-1,3-propanediamine: Boiling point = 373.70 K (100.55°C) at 0.10 kPa .
  • N,N-bis(3-aminopropyl)dodecyl amine: Expected higher boiling point (>200°C) due to increased chain length, though exact data is unavailable .
Solubility and Reactivity
  • Shorter-chain analogs : Soluble in water and alcohols; reactive in amine-mediated reactions (e.g., Schiff base formation, epoxy curing) .
  • Target Compound: Predicted to dissolve only in nonpolar solvents (e.g., hexane, chloroform). The steric hindrance from the C₃₆ chain may reduce amine group accessibility, slowing reactions compared to smaller analogs .

Biological Activity

N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine is a polyamine compound characterized by its long hydrocarbon chain and multiple amino groups. Its molecular formula is C42H90N4C_{42}H_{90}N_4, and it has been studied for various biological activities, including its potential applications in pharmacology and toxicology.

Basic Information

PropertyValue
Molecular FormulaC42H90N4
Molecular Weight651.19 g/mol
Density0.871 g/cm³
Boiling Point715.5 °C at 760 mmHg
Flash Point464 °C
LogP14.309

Structural Characteristics

The compound features a linear structure with three aminopropyl groups attached to a hexatriacontane backbone, which contributes to its hydrophobic properties and potential interactions with biological membranes.

This compound exhibits high alkalinity due to its multiple amino groups, which can lead to corrosive effects at high concentrations. This property may influence its interaction with biological systems, particularly in terms of cellular uptake and toxicity .

Toxicological Studies

Research has indicated that the compound can induce toxicity in various animal models. In one study, oral administration led to significant adverse effects, including:

  • Cardiac Effects : Dose-dependent degeneration of heart muscle was observed after prolonged exposure.
  • Developmental Toxicity : Early embryonic deaths were reported in rats at doses of 60 mg/kg, and increased resorption rates were noted in rabbits at doses above 20 mg/kg .
  • Genotoxicity : The compound was not found to be genotoxic in vitro or carcinogenic in rat models .

Pharmacological Potential

Despite its toxicity profile, this compound has been explored for potential therapeutic applications:

  • Antitumor Agents : Polyamines are known to play roles in cell growth and differentiation; thus, derivatives like this compound may be investigated for their ability to inhibit tumor growth .
  • Complexation Reactions : The compound has been utilized in the preparation of metal complexes that may exhibit unique biochemical properties .

Case Study 1: Toxicokinetics in Rats

A toxicokinetics study conducted on Sprague Dawley rats revealed significant findings regarding absorption and distribution. Notable observations included:

  • Weight Loss : Rats exhibited up to a 51% decrease in body weight at high doses.
  • Histopathological Changes : Examination revealed lympho-histiocytic infiltrations in skeletal muscles and myocarditis at doses as low as 8 mg/kg .

Case Study 2: Developmental Toxicity Assessment

In a developmental toxicity assessment involving pregnant rabbits and rats, the following outcomes were documented:

  • Maternal Toxicity Correlation : Developmental toxicity occurred only when maternal toxicity was present.
  • No Teratogenic Effects : Despite the observed resorption rates, no teratogenic effects were noted across species tested .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine, and how do reaction conditions influence yield?

  • The compound can be synthesized via polycondensation or stepwise alkylation of amines with appropriate dihalides. For example, related polyamines like N,N'-bis(3-aminopropyl)ethylenediamine are synthesized by reacting ethylenediamine with acrylonitrile followed by catalytic hydrogenation . Key parameters include temperature (typically 60–100°C), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios of reactants. Impurities like unreacted amines or oligomers require purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated in academic research?

  • Characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm amine proton environments and carbon backbone alignment. For instance, terminal –NH2_2 groups resonate at δ 1.5–2.5 ppm, while methylene groups adjacent to amines appear at δ 2.6–3.2 ppm .
  • FT-IR : Peaks at 3300–3500 cm1^{-1} (N–H stretching) and 1600–1650 cm1^{-1} (N–H bending) confirm amine functionality .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • The compound shares hazards with structurally similar amines:

  • Acute toxicity : Oral LD50_{50} values for analogous amines range from 300–500 mg/kg (Category 3), requiring PPE (gloves, goggles) and fume hood use .
  • Corrosivity : Skin and eye irritation (Category 1B) necessitates immediate flushing with water upon exposure .
  • Environmental risks : High aquatic toxicity (LC50_{50} < 1 mg/L for Daphnia magna) mandates containment to prevent waterway contamination .

Advanced Research Questions

Q. How can experimental design optimize the compound’s integration into metal-organic frameworks (MOFs) for CO2_2 capture?

  • Coordination chemistry : The terminal –NH2_2 groups act as ligands for metals (e.g., Mg2+^{2+}, Co3+^{3+}). In Mg2_2(dobpdc) MOFs, similar polyamines enhance CO2_2 adsorption via chemisorption at amine sites .
  • Optimization variables :

  • Temperature : Adsorption capacity peaks at 40–60°C due to kinetic-thermodynamic balance .
  • Amine density : Higher amine loading (e.g., 3–4 mmol/g) improves capacity but may reduce framework stability .
    • Contradictions : Some studies report reduced recyclability due to amine oxidation, while others suggest stabilization via crosslinking .

Q. What analytical approaches resolve contradictions in reported antibacterial activity of polyamine derivatives?

  • Case study : Schiff bases like N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine show activity against E. coli and S. aureus (MIC 25–50 µg/mL) via membrane disruption . However, discrepancies arise from:

  • Strain variability : Gram-negative vs. Gram-positive susceptibility differences.
  • Assay conditions : Agar diffusion vs. broth dilution methods yield varying inhibition zones .
    • Mitigation : Standardize protocols (e.g., CLSI guidelines) and use combinatorial assays (e.g., checkerboard for synergy/antagonism).

Q. How do solvent polarity and pH affect the compound’s stability in catalytic applications?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize protonated amines but may induce side reactions (e.g., oxidation). Non-polar solvents (hexane) reduce solubility but minimize degradation .
  • pH dependence : At pH < 7, –NH2_2 groups protonate, enhancing solubility but reducing nucleophilicity. At pH > 9, deprotonation increases reactivity but risks precipitation .
  • Case study : In palladium complexes, aqueous pH 6–8 optimizes ligand stability while maintaining catalytic activity in cross-coupling reactions .

Methodological Considerations

Q. What strategies address challenges in characterizing long-chain polyamines via X-ray crystallography?

  • Crystallization : Use slow evaporation with mixed solvents (e.g., CHCl3_3/MeOH) to induce ordered packing.
  • Disorder modeling : Apply restraints for flexible alkyl chains during refinement .
  • Alternative techniques : Small-angle X-ray scattering (SAXS) provides solution-phase conformation data .

Q. How can computational modeling predict the compound’s interaction with biomolecules?

  • Docking studies : Molecular dynamics simulations (e.g., GROMACS) model binding to DNA or enzymes. For example, spermine analogs bind DNA minor grooves via electrostatic interactions .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for redox activity in catalytic systems .

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